molecular formula C9H13F2N3 B13271650 7-(Difluoromethyl)-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-(Difluoromethyl)-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13271650
M. Wt: 201.22 g/mol
InChI Key: ACCNSRSGQCWPPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired compound . The reaction conditions can be adjusted to favor the formation of either 5-difluoromethyl or 7-difluoromethyl derivatives, with trifluoroacetic acid predominantly forming the 5-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess–Martin periodinane, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-(Difluoromethyl)-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The fluorine atom or fluoroalkyl groups in the compound increase its biological activity, metabolic stability, lipophilicity, and binding affinity to receptors . These interactions can lead to various biological effects, such as inhibiting bacterial growth or inducing cell death in tumor cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

What sets 7-(Difluoromethyl)-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine apart is its specific substitution pattern, which can significantly influence its biological activity and chemical properties. The presence of the difluoromethyl group enhances its metabolic stability and binding affinity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H13F2N3

Molecular Weight

201.22 g/mol

IUPAC Name

7-(difluoromethyl)-3-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H13F2N3/c1-2-6-5-13-14-7(8(10)11)3-4-12-9(6)14/h5,7-8,12H,2-4H2,1H3

InChI Key

ACCNSRSGQCWPPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2NCCC(N2N=C1)C(F)F

Origin of Product

United States

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